molecular formula C14H19BrF3N3O B10910954 1-(azepan-1-yl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one

1-(azepan-1-yl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B10910954
M. Wt: 382.22 g/mol
InChI Key: RQWXZOMZKQJTQY-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one is a complex organic compound characterized by the presence of an azepane ring, a pyrazole ring, and various substituents including bromine, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(azepan-1-yl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the azepane ring and the various substituents. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(azepan-1-yl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Addition: The compound can participate in addition reactions, particularly at the double bonds within the pyrazole ring, using reagents such as hydrogen gas in the presence of a palladium catalyst.

Scientific Research Applications

1-(azepan-1-yl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases and conditions.

    Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(azepan-1-yl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one can be compared with other similar compounds, such as:

    3-(azepan-1-ylmethyl)-1H-indole-5-carbonitrile: This compound also contains an azepane ring and is used in similar applications.

    1-(azepan-1-yl)-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propan-1-one: This compound has a similar structure but with a chlorine substituent instead of bromine.

    1-(azepan-1-yl)-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-one: This compound is closely related but lacks the trifluoromethyl group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19BrF3N3O

Molecular Weight

382.22 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-one

InChI

InChI=1S/C14H19BrF3N3O/c1-9-11(15)12(14(16,17)18)19-21(9)10(2)13(22)20-7-5-3-4-6-8-20/h10H,3-8H2,1-2H3

InChI Key

RQWXZOMZKQJTQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)N2CCCCCC2)C(F)(F)F)Br

Origin of Product

United States

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